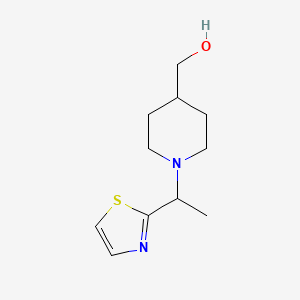
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol is a chemical compound that features a thiazole ring, a piperidine ring, and a methanol group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties The piperidine ring is a six-membered ring containing nitrogen, and the methanol group provides a hydroxyl functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a thiazole-containing intermediate.
Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a hydroxyl group, typically using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors and purification systems to streamline the synthesis process.
化学反应分析
Types of Reactions
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The thiazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group
Reduction: Formation of a fully reduced thiazole ring
Substitution: Formation of substituted piperidine derivatives
科学研究应用
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in the study of biochemical pathways and the development of bioactive molecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. The hydroxyl group can also engage in hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)amine: Similar structure but with an amine group instead of methanol.
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)acetone: Similar structure but with an acetone group instead of methanol.
Uniqueness
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol is unique due to the presence of the methanol group, which provides distinct chemical reactivity and potential for hydrogen bonding. This makes it a versatile compound for various chemical reactions and applications in medicinal chemistry and industrial processes.
属性
IUPAC Name |
[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9(11-12-4-7-15-11)13-5-2-10(8-14)3-6-13/h4,7,9-10,14H,2-3,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSOZIFHIPDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCC(CC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2388360.png)
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(naphthalen-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2388362.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2388370.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)

![N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2388373.png)
![2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2388375.png)


![N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2388380.png)

